molecular formula C60H62F2O13 B1243760 Unii-8J7YB799VR

Unii-8J7YB799VR

Cat. No.: B1243760
M. Wt: 1029.1 g/mol
InChI Key: BVEAZFTXNPWHMR-QBKHVOGRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NM-135, also known as 6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21((2,3,4,6-tetrakis-O-(4-methylbenzoyl)-beta-D-glucopyranosyl)oxy)-pregna-1,4-diene-3,20-dione, is a small molecule drug initially developed by Nissin Foods Holdings Co., Ltd. It functions as a glucocorticoid receptor agonist and has been investigated for its potential therapeutic applications in immune system diseases, skin diseases, and musculoskeletal diseases .

Preparation Methods

The synthesis of NM-135 involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and glucopyranosyl moieties. The synthetic route typically starts with a steroid backbone, which undergoes various chemical modifications to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired chemical transformations occur efficiently .

Industrial production methods for NM-135 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

NM-135 undergoes several types of chemical reactions, including:

    Oxidation: NM-135 can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert NM-135 into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: NM-135 can undergo substitution reactions where specific functional groups are replaced with others. Reagents such as halogens and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

NM-135 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression Upon binding, NM-135 activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleusThe resulting changes in gene expression lead to various physiological effects, including anti-inflammatory and immunosuppressive actions .

Comparison with Similar Compounds

NM-135 can be compared to other glucocorticoid receptor agonists, such as dexamethasone and prednisone. While all these compounds share a similar mechanism of action, NM-135 is unique due to its specific chemical structure, which includes multiple fluorine atoms and glucopyranosyl moieties. These structural features may contribute to its distinct pharmacokinetic and pharmacodynamic properties .

Similar compounds include:

NM-135’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C60H62F2O13

Molecular Weight

1029.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-tris[(4-methylbenzoyl)oxy]oxan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C60H62F2O13/c1-32-8-16-37(17-9-32)53(66)70-31-47-50(73-54(67)38-18-10-33(2)11-19-38)51(74-55(68)39-20-12-34(3)13-21-39)52(75-56(69)40-22-14-35(4)15-23-40)57(72-47)71-30-46(64)49-36(5)26-42-43-28-45(61)44-27-41(63)24-25-59(44,7)60(43,62)48(65)29-58(42,49)6/h8-25,27,36,42-43,45,47-52,57,65H,26,28-31H2,1-7H3/t36-,42+,43+,45+,47-,48+,49-,50-,51+,52-,57-,58+,59+,60+/m1/s1

InChI Key

BVEAZFTXNPWHMR-QBKHVOGRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F

Synonyms

6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21((2,3,4,6-tetrakis-O-(4-methylbenzoyl)-beta-D-glucopyranosyl)oxy)-pregna-1,4-diene-3,20-dione
NM 135
NM-135

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.